molecular formula C21H38N4O8  HCl B1662887 Amastatin hydrochloride CAS No. 100938-10-1

Amastatin hydrochloride

Cat. No.: B1662887
CAS No.: 100938-10-1
M. Wt: 511 g/mol
InChI Key: GBDUPCKQTDKNLS-PORDUOSCSA-N
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Description

Amastatin hydrochloride, also known as [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .

Mechanism of Action

Target of Action

Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases . It specifically inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and, to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These enzymes play crucial roles in protein degradation and peptide processing.

Mode of Action

The mechanism of action of this compound involves its structural mimicry of the transition state that occurs during peptide bond hydrolysis by aminopeptidases . By binding to the active sites of these enzymes, this compound effectively blocks their enzymatic activity, thereby preventing the breakdown of peptide substrates .

Biochemical Pathways

This compound affects the biochemical pathways involving the aminopeptidases it inhibits. By blocking these enzymes, it disrupts the normal degradation of peptides, which can have downstream effects on various biological processes, including signal transduction, immune response, and protein turnover .

Result of Action

This compound’s inhibition of aminopeptidases leads to the accumulation of peptide substrates that would otherwise be degraded . This can potentiate the effects of certain peptides. For example, Amastatin has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides .

Biochemical Analysis

Biochemical Properties

Amastatin hydrochloride specifically inhibits several aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These interactions are crucial in regulating the activity of these enzymes and subsequently influencing various biochemical reactions.

Cellular Effects

This compound has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of aminopeptidases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, which are key aspects of its molecular mechanism of action.

Metabolic Pathways

This compound is involved in the metabolic pathway of aminopeptidases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The structure of amastatin was elucidated to be [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid . The synthetic route includes the treatment of the compound with acetyl chloride and esterification with 6.7 N HCl at 105°C for 18 hours . The compound is then purified using column chromatography with a 0.1 M formic acid buffer at pH 3.1 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification of the compound using techniques such as solvent extraction, crystallization, and chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-PORDUOSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905856
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100938-10-1
Record name Amastatin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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